molecular formula C12H17N3O B2830801 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one CAS No. 76851-54-2

1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one

Cat. No.: B2830801
CAS No.: 76851-54-2
M. Wt: 219.288
InChI Key: MDHMBUOEJSSCPG-UHFFFAOYSA-N
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Description

1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one is a chemical compound offered for research and development purposes. This molecule features a piperazine ring, a privileged scaffold in medicinal chemistry, which is N-acylated and N-alkylated with a pyridinylmethyl group. This specific structure makes it a valuable intermediate in synthetic and medicinal chemistry, particularly for the construction of more complex molecules with potential biological activity. Piperazine derivatives are of significant interest in pharmaceutical research for their diverse pharmacological properties. As a key building block, this compound can be utilized in various chemical reactions, including nucleophilic substitutions and cross-coupling, to create libraries of compounds for screening. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-11(16)15-7-5-14(6-8-15)10-12-3-2-4-13-9-12/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHMBUOEJSSCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one typically involves the reaction of pyridin-3-ylmethylamine with piperazine under specific conditions. One common method includes:

    Starting Materials: Pyridin-3-ylmethylamine and piperazine.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction.

    Procedure: The pyridin-3-ylmethylamine is added to a solution of piperazine in the solvent, and the mixture is heated under reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethanone moiety can participate in nucleophilic substitution reactions, where nucleophiles replace the ethanone group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s closest analogs differ primarily in their substituents on the piperazine ring and acetyl group. Key examples include:

Compound Name Substituent on Piperazine Key Structural Features Evidence ID
1-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}ethan-1-one 3-Chlorophenylmethyl Chlorine enhances lipophilicity
1-[4-(4-Fluorobenzyl)piperazin-1-yl]ethan-1-one 4-Fluorobenzyl Fluorine improves metabolic stability
1-{4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl}ethan-1-one 5-Chlorothiophen-2-ylmethyl Thiophene enhances π-π interactions
1-(4-(4-Nitrophenyl)piperazin-1-yl)ethan-1-one 4-Nitrophenyl Nitro group may confer redox activity

Key Trends :

  • Electron-withdrawing groups (e.g., Cl, F, NO₂) improve stability and receptor affinity .
  • Heterocyclic substituents (e.g., pyridine, thiophene) enhance target selectivity .

Physicochemical Properties

Data from synthesized analogs reveal significant variations in melting points, solubility, and purity:

Compound ID Melting Point (°C) Yield (%) Purity (UPLC/MS) Molecular Weight Reference
QD10 148.4–151.4 62 100% 442.50
QD17 180.6–183.4 35 100% 400.90
QD3 162–163.6 31 98.12% 384.45
T47 N/A N/A N/A 252.74

Observations :

  • Higher yields correlate with simpler substituents (e.g., QD10 vs. QD17) .
  • Fluorinated derivatives (e.g., QD3) exhibit lower melting points, suggesting improved solubility .

Mechanistic Insights :

  • The pyridine ring in 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one may mimic histidine residues in enzyme active sites, enhancing inhibitory effects .
  • Chlorine or fluorine substituents improve blood-brain barrier penetration, critical for CNS-targeted drugs .

Biological Activity

1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing upon diverse research findings.

Synthesis

The synthesis of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one typically involves the reaction of pyridin-3-ylmethylamine with piperazine. The process is generally conducted under reflux conditions in solvents such as ethanol or methanol. The reaction yields the desired compound through nucleophilic substitution mechanisms, where the piperazine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the ethanone moiety.

The biological activity of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. This compound has been investigated for its potential as a ligand in receptor binding studies, particularly focusing on serotonin and dopamine receptors .

Antidepressant Activity

Research has highlighted the compound's potential antidepressant properties. A related study on piperazine derivatives demonstrated that certain analogs exhibited significant serotonin (5-HT) reuptake inhibition, which is a common mechanism for antidepressant drugs. The most promising derivatives showed stability in human liver microsomes and favorable pharmacokinetic profiles .

Anticancer Properties

In vitro studies have shown that derivatives of piperazine, including those similar to 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one, can exhibit moderate to significant efficacy against human breast cancer cells. For instance, one derivative demonstrated an IC50 value of 18 µM against cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Comparative Analysis

To better understand the unique properties of 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityIC50 Value
1-(Piperazin-1-yl)ethan-1-oneStructureModerate 5-HT reuptake inhibitionN/A
1-(4-Methylpiperazin-1-yl)-2-pyrimidinoneStructureSignificant anticancer activity18 µM
1-(4-(Pyridin-2-YL)methyl)piperazin-1-YL)phenyl)ethanoneStructureAnticancer propertiesN/A

Case Studies

Several studies have focused on the biological evaluation of similar piperazine derivatives:

  • Serotonin Reuptake Inhibition : A study synthesized various piperazine derivatives and evaluated their ability to inhibit serotonin reuptake. Compounds exhibiting high potency were identified, suggesting a potential role as antidepressants .
  • Cancer Cell Viability : Another investigation assessed the cytotoxic effects of piperazine-based compounds on human breast cancer cells. The results indicated that specific derivatives could significantly reduce cell viability, supporting their development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 1-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethan-1-one, and what methodological considerations are critical for successful synthesis?

  • Answer: Synthesis typically involves multi-step reactions, starting with the alkylation of a piperazine core followed by coupling with a pyridinylmethyl group. Key steps include:

  • Use of solvents like dimethylformamide (DMF) or dichloromethane to enhance reactivity .
  • Catalysts such as palladium on carbon or copper iodide for cross-coupling reactions .
  • Purification via column chromatography or recrystallization to isolate the final product .
    • Critical Considerations: Optimize reaction temperature (e.g., reflux vs. room temperature) to avoid side products. Monitor reaction progress using thin-layer chromatography (TLC) .

Q. Which analytical techniques are standard for characterizing the structural integrity of this compound?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions on the piperazine and pyridine rings .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. How should researchers design initial biological activity screens for this compound?

  • Answer: Prioritize in vitro assays targeting receptors commonly modulated by piperazine derivatives (e.g., neurotransmitter receptors, kinase enzymes). Use:

  • Radioligand binding assays to assess affinity for serotonin or dopamine receptors .
  • Cell viability assays (e.g., MTT) to evaluate cytotoxicity or antitumor potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

  • Answer:

  • Orthogonal Assays: Validate results using alternative methods (e.g., functional cAMP assays vs. binding assays) to confirm target engagement .
  • Structural Analogs: Compare activity with derivatives (e.g., triazolopyrimidine-containing analogs) to identify pharmacophore contributions .
  • Meta-Analysis: Review literature on structurally similar compounds (e.g., piperazine-pyridine hybrids) to contextualize discrepancies .

Q. What strategies optimize reaction yields when synthesizing this compound under low-yield conditions?

  • Answer:

  • Solvent Optimization: Switch to polar aprotic solvents (e.g., DMF) to improve nucleophilicity of intermediates .
  • Catalyst Screening: Test palladium/copper catalysts at varying loadings (0.5–5 mol%) to balance cost and efficiency .
  • Inert Atmospheres: Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., pyridinylmethyl groups) .

Q. How can spectroscopic ambiguities (e.g., overlapping NMR peaks) be resolved during structural elucidation?

  • Answer:

  • 2D NMR Techniques: Utilize HSQC or HMBC to correlate proton-carbon couplings and assign overlapping signals .
  • Isotopic Labeling: Synthesize deuterated analogs to simplify spectral interpretation .
  • Computational Modeling: Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts .

Q. What are the implications of this compound’s stability under varying storage conditions?

  • Answer:

  • Degradation Pathways: Hydrolysis of the ketone group or oxidation of the piperazine ring may occur in humid/oxidizing environments .
  • Storage Recommendations: Store at –20°C under inert gas (argon) and use desiccants to prolong shelf life .
  • Stability Monitoring: Periodically analyze purity via HPLC and track degradation products .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes from Literature

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDMFEnhances coupling efficiency
Catalyst (Pd/C) Loading2 mol%Balances cost and activity
Purification MethodColumn chromatography≥95% purity

Table 2: Common Biological Targets for Piperazine Derivatives

Target ClassAssay TypeObserved Activity (IC50)Reference
Serotonin 5-HT1A ReceptorRadioligand binding120 nM (preliminary)
Kinase InhibitorsCell viability (MTT)IC50 = 8 µM (HCT116 cells)

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